![molecular formula C9H13FO2 B13540263 5-Fluorobicyclo[3.2.1]octane-1-carboxylicacid](/img/structure/B13540263.png)
5-Fluorobicyclo[3.2.1]octane-1-carboxylicacid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Fluorobicyclo[321]octane-1-carboxylic acid is a bicyclic compound that features a fluorine atom and a carboxylic acid group attached to a bicyclo[321]octane framework
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Fluorobicyclo[3.2.1]octane-1-carboxylic acid typically involves the fluorination of a bicyclo[3.2.1]octane precursor followed by carboxylation. One common method involves the use of fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions to introduce the fluorine atom. The carboxylation step can be achieved using carbon dioxide in the presence of a base such as sodium hydroxide.
Industrial Production Methods
Industrial production of 5-Fluorobicyclo[3.2.1]octane-1-carboxylic acid may involve large-scale fluorination and carboxylation processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of automated systems and advanced purification techniques such as chromatography and crystallization are essential to obtain high-purity compounds suitable for research and industrial applications.
Analyse Des Réactions Chimiques
Types of Reactions
5-Fluorobicyclo[3.2.1]octane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride (LiAlH4) can convert the carboxylic acid group to an alcohol.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Nucleophiles such as amines, thiols, or alkoxides
Major Products
Oxidation: Formation of ketones or carboxylic acids
Reduction: Formation of alcohols
Substitution: Formation of substituted derivatives with various functional groups
Applications De Recherche Scientifique
5-Fluorobicyclo[3.2.1]octane-1-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: Investigated for its potential as a bioactive compound with applications in drug discovery and development.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of specialty chemicals.
Mécanisme D'action
The mechanism of action of 5-Fluorobicyclo[3.2.1]octane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The fluorine atom can enhance the compound’s binding affinity to target proteins or enzymes, leading to modulation of their activity. The carboxylic acid group can participate in hydrogen bonding and electrostatic interactions, further influencing the compound’s biological activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
Bicyclo[3.2.1]octane-1-carboxylic acid: Lacks the fluorine atom, resulting in different chemical and biological properties.
5-Chlorobicyclo[3.2.1]octane-1-carboxylic acid: Contains a chlorine atom instead of fluorine, leading to variations in reactivity and biological activity.
5-Bromobicyclo[3.2.1]octane-1-carboxylic acid:
Uniqueness
5-Fluorobicyclo[3.2.1]octane-1-carboxylic acid is unique due to the presence of the fluorine atom, which imparts distinct electronic and steric effects. These effects can enhance the compound’s stability, reactivity, and biological activity compared to its non-fluorinated or halogenated analogs.
Propriétés
Formule moléculaire |
C9H13FO2 |
|---|---|
Poids moléculaire |
172.20 g/mol |
Nom IUPAC |
5-fluorobicyclo[3.2.1]octane-1-carboxylic acid |
InChI |
InChI=1S/C9H13FO2/c10-9-3-1-2-8(6-9,4-5-9)7(11)12/h1-6H2,(H,11,12) |
Clé InChI |
HKXYEPCTONMRFW-UHFFFAOYSA-N |
SMILES canonique |
C1CC2(CCC(C1)(C2)F)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


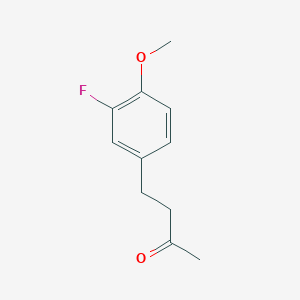
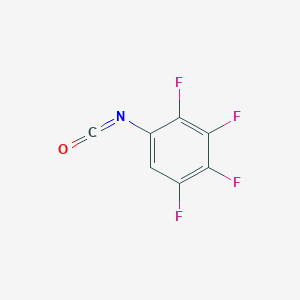



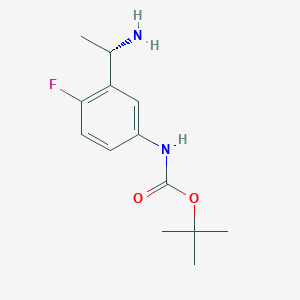
![(1S)-2,2-difluoro-1-[3-(trifluoromethyl)phenyl]ethan-1-amine](/img/structure/B13540213.png)
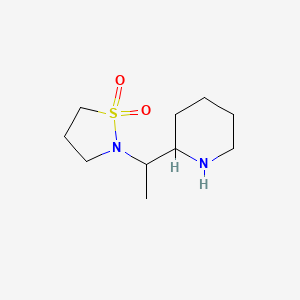
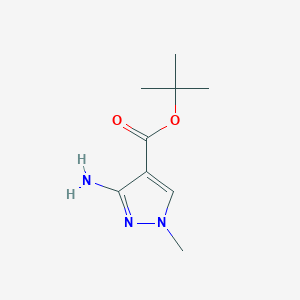

![1-[5-(Trifluoromethyl)-2-pyridinyl]cyclobutanamine](/img/structure/B13540254.png)


![3-[(5-Cyanopyrazin-2-yl)oxy]oxetane-3-carboxylicacid](/img/structure/B13540275.png)
